molecular formula C7H7BrINO B1445994 2-Bromo-3-ethoxy-6-iodopyridine CAS No. 1569087-20-2

2-Bromo-3-ethoxy-6-iodopyridine

Cat. No. B1445994
CAS RN: 1569087-20-2
M. Wt: 327.94 g/mol
InChI Key: LBKRJZFNZIRLRU-UHFFFAOYSA-N
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Description

“2-Bromo-3-ethoxy-6-iodopyridine” is a chemical compound with the molecular formula C7H7BrINO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-ethoxy-6-iodopyridine” can be analyzed using various computational methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis Pathways and Intermediates

2-Bromo-3-ethoxy-6-iodopyridine serves as a versatile intermediate in organic synthesis, enabling the construction of complex pyridine derivatives through rearrangements and aminations. For instance, the compound participates in reactions leading to various substituted pyridines, which are pivotal in medicinal chemistry and material science. The synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine highlights the role of 2-bromo-3-ethoxy-6-iodopyridine derivatives in facilitating nucleophilic substitution reactions that introduce amino groups into the pyridine ring (Hertog, Jouwersma, Willebrands‐Schogt, 2010).

Reactivity and Transformation

The reactivity of bromo-derivatives of ethoxypyridines, including those related to 2-bromo-3-ethoxy-6-iodopyridine, under various conditions has been extensively studied. These studies provide insights into halogen exchange reactions, the effects of solvents on substitution reactions, and the generation of novel pyridine derivatives through halogen dance reactions. For example, the transformation of 2-bromo-3-ethoxy-6-iodopyridine into other halogenated pyridines has been explored, shedding light on the synthesis of halogen-rich intermediates for the synthesis of pentasubstituted pyridines, which are of great interest in the development of new pharmaceuticals and materials (Wu, Porter, Frennesson, Saulnier, 2022).

Structural and Mechanistic Insights

The structure and mechanistic pathways involved in the reactions of 2-bromo-3-ethoxy-6-iodopyridine and its derivatives contribute to our understanding of pyridine chemistry. Investigations into the amination reactions and the formation of aminopyridines from bromo- and ethoxy-substituted pyridines have revealed the intermediacy of pyridyne species and the influence of solvent polarity on reaction outcomes. These studies not only enrich the knowledge base of pyridine reactivity but also offer methodologies for synthesizing aminopyridines with potential biological activity (Hertog, Jouwersma, 1953).

Applications in Material Science and Medicinal Chemistry

The unique reactivity profile of 2-bromo-3-ethoxy-6-iodopyridine makes it a valuable building block in the synthesis of complex organic molecules. Its role in facilitating the introduction of various functional groups through selective reactions expands the toolbox available for the design and synthesis of new materials and drugs. For example, the conversion of 2-bromo-3-ethoxy-6-iodopyridine to other functionalized pyridines through selective halogenation and cross-coupling reactions opens avenues for the development of novel organic semiconductors, ligands for metal catalysis, and intermediates for pharmaceuticals (Duan, Li, Li, Huang, 2004).

properties

IUPAC Name

2-bromo-3-ethoxy-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKRJZFNZIRLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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